5-Hexen-2-ol, 1-(phenylamino)-

CAS No.: 403842-15-9

Cat. No.: VC19079390

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 403842-15-9 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 1-anilinohex-5-en-2-ol |

| Standard InChI | InChI=1S/C12H17NO/c1-2-3-9-12(14)10-13-11-7-5-4-6-8-11/h2,4-8,12-14H,1,3,9-10H2 |

| Standard InChI Key | HVAKOFNDRLLIFA-UHFFFAOYSA-N |

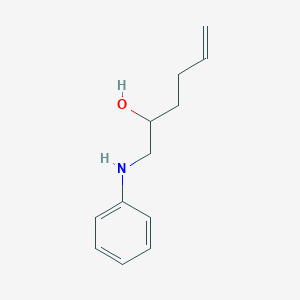

| Canonical SMILES | C=CCCC(CNC1=CC=CC=C1)O |

Introduction

Structural Characterization and Nomenclature

The compound’s IUPAC name, 5-hexen-2-ol, 1-(phenylamino)-, indicates a six-carbon chain with a hydroxyl group at position 2, a double bond between carbons 5 and 6, and a phenylamino group (-NHPh) at position 1. This configuration places the phenylamino substituent on the terminal carbon (C1) of the hexenol chain. The structural formula can be represented as CH₂=CHCH₂CH₂CH(OH)CH₂-NHPh, though stereochemical specifics (e.g., E/Z isomerism) require further experimental validation .

Comparative Structural Analysis

To contextualize this derivative, Table 1 contrasts its features with those of analogous compounds:

The phenylamino group introduces significant polarity and potential for hydrogen bonding, likely altering solubility and reactivity compared to the parent alcohol .

Synthetic Pathways and Methodological Considerations

While no explicit synthesis routes for 1-(phenylamino)-5-hexen-2-ol are documented, plausible methods can be extrapolated from analogous reactions:

Nucleophilic Amination

A primary route could involve the reaction of 5-hexen-2-ol with a phenylamine derivative under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the substitution of the hydroxyl group with a phenylamino moiety . This method is effective for introducing amino groups but requires careful control of stoichiometry to avoid side reactions.

Reductive Amination

Alternatively, reductive amination between 5-hexen-2-one and aniline in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) could yield the target compound. This approach would first produce an imine intermediate, subsequently reduced to the secondary amine .

Key Challenges:

-

Regioselectivity: Ensuring substitution occurs exclusively at C1.

-

Steric hindrance: The bulky phenyl group may slow reaction kinetics.

-

Purification: Separation from byproducts (e.g., dialkylated amines) would necessitate advanced chromatographic techniques.

Physicochemical Properties and Stability

Estimated Physical Properties

-

Molecular weight: 191.27 g/mol (C₁₂H₁₇NO)

-

Boiling point: ~245–260°C (extrapolated from 5-hexen-2-ol’s bp of 143°C )

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water due to the hydrophobic phenyl group.

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume